molecular formula C14H12O3 B1604893 2-(3-Methylphenoxy)benzoic acid CAS No. 6338-04-1

2-(3-Methylphenoxy)benzoic acid

Cat. No.: B1604893
CAS No.: 6338-04-1
M. Wt: 228.24 g/mol
InChI Key: LLNYWMNWRYXWPC-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid where a 3-methylphenoxy group is attached to the second carbon of the benzoic acid ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

2-(3-Methylphenoxy)benzoic acid is a derivative of phenoxy herbicides . Phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of this compound could be similar to those of phenoxy herbicides, which include auxin receptors in plants .

Mode of Action

The mode of action of this compound is likely to involve interaction with auxin receptors, leading to rapid, uncontrolled growth in plants . This “growing to death” phenomenon is characteristic of auxin-mimicking herbicides .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in plant growth and development, particularly those regulated by auxin . The compound’s interaction with auxin receptors can disrupt normal growth patterns, leading to uncontrolled growth and eventual plant death .

Pharmacokinetics

Related compounds with high lipophilic properties have been found to be extensively distributed in deep tissues during absorption . This suggests that this compound may also have significant tissue distribution and a long elimination time, impacting its bioavailability .

Result of Action

The primary result of this compound’s action is the induction of rapid, uncontrolled growth in plants, leading to their death . This effect is selective for broad-leaf plants, allowing monocotyledonous crops to remain relatively unaffected .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, inappropriate storage and application practices can lead to the wide dispersal of phenoxy herbicides and their metabolites throughout the environment . Additionally, the compound’s high lipophilic properties suggest that it may accumulate in certain environmental compartments, potentially affecting its environmental behavior and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)benzoic acid typically involves the reaction of 3-methylphenol with 2-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 3-methylphenol displaces the chlorine atom on the benzoic acid derivative. Common reagents used in this reaction include potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-(3-Carboxyphenoxy)benzoic acid.

    Reduction: 2-(3-Methylphenoxy)benzyl alcohol.

    Substitution: 2-(3-Nitrophenoxy)benzoic acid or 2-(3-Halophenoxy)benzoic acid.

Scientific Research Applications

2-(3-Methylphenoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and functional properties.

Comparison with Similar Compounds

2-(3-Methylphenoxy)benzoic acid can be compared with other phenoxybenzoic acid derivatives, such as:

    2-(4-Methylphenoxy)benzoic acid: Similar structure but with the methyl group in the para position.

    2-(3-Chlorophenoxy)benzoic acid: Similar structure but with a chlorine atom instead of a methyl group.

    2-(3-Methoxyphenoxy)benzoic acid: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties. The presence of the methyl group in the meta position can affect the compound’s electronic distribution and steric interactions, leading to distinct chemical behavior compared to its analogs.

Properties

IUPAC Name

2-(3-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNYWMNWRYXWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284543
Record name 2-(3-methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-04-1
Record name NSC37594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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